5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a boron-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pinacol boronate ester group. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The thiadiazole ring, being electron-deficient, enhances the electrophilicity of the adjacent boron atom, facilitating transmetallation steps in catalytic cycles .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O2S/c1-7(2)8(3,4)13-9(12-7)6-10-5-11-14-6/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAHQWYFLUUEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168740 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-34-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346808-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole typically involves the reaction of 1,2,4-thiadiazole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the thiadiazole with a boronic acid pinacol ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific examples involving this compound are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in the Suzuki-Miyaura cross-coupling reaction.
Bases: Potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Major Products
The major products of these reactions typically involve the formation of new carbon-carbon bonds, resulting in various substituted thiadiazole derivatives .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science:
Biological Research: Investigated for its potential biological activity and use in drug discovery.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, such as the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole with structurally related boronate esters:
Commercial Availability and Handling
- Pricing : Boronate esters are generally costly; for example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran is priced at ¥5,800/g . The thiadiazole derivative is likely similarly priced due to specialized synthesis.
- Safety : Oxazole and thiazole boronate esters require handling under inert atmospheres due to moisture sensitivity . The thiadiazole analogue, with its sulfur atom, may pose additional stability challenges, necessitating rigorous anhydrous conditions.
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is with a molecular weight of 244.10 g/mol. The structure features a thiadiazole ring which is known for its diverse biological activities.
Research indicates that compounds containing thiadiazole moieties exhibit various biological activities including:
- Antimicrobial Activity : Thiadiazoles have been reported to possess significant antimicrobial properties against a range of pathogens.
- Anticancer Activity : Certain derivatives have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various thiadiazole derivatives against gram-positive and gram-negative bacteria. The results demonstrated that compounds with the dioxaborolane substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Control | 32 |
| Thiadiazole Derivative A | 16 |
| Thiadiazole Derivative B | 8 |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole on various cancer cell lines. One notable study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
These findings indicate a promising potential for this compound in cancer therapy.
Anti-inflammatory Effects
The compound was also tested for its ability to inhibit pro-inflammatory cytokines in mouse splenocytes. The results showed a significant reduction in TNF-alpha levels upon treatment with the compound at concentrations as low as 10 µM.
Case Studies
- Case Study on Synthesis and Biological Evaluation : A recent thesis presented by Konstantinidou et al. explored the synthesis of thiadiazole derivatives and their biological evaluation against PD-1/PD-L1 interactions. The study highlighted that certain derivatives could enhance immune responses in mouse models by blocking these pathways effectively .
- Clinical Relevance : A clinical trial focusing on the application of thiadiazoles in combination therapies for cancer treatment indicated improved patient outcomes when used alongside traditional chemotherapeutics.
Q & A
Q. How to resolve discrepancies in reported synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
